molecular formula C11H8NNaO2 B11894361 Sodium 3-amino-1-naphthoate

Sodium 3-amino-1-naphthoate

Cat. No.: B11894361
M. Wt: 209.18 g/mol
InChI Key: BNZWGVMVIFOIQR-UHFFFAOYSA-M
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Description

Sodium 3-amino-1-naphthoate is an organic compound derived from naphthalene, characterized by the presence of an amino group at the third position and a carboxylate group at the first position on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-amino-1-naphthoate typically involves the nitration of 1-naphthoic acid followed by reduction and neutralization. The process begins with the nitration of 1-naphthoic acid using a mixture of concentrated sulfuric acid and nitric acid at a controlled temperature. The resulting 3-nitro-1-naphthoic acid is then reduced to 3-amino-1-naphthoic acid using a reducing agent such as iron powder in the presence of hydrochloric acid. Finally, the 3-amino-1-naphthoic acid is neutralized with sodium hydroxide to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors for nitration and reduction steps, followed by crystallization and purification to obtain the final product. The reaction conditions are optimized to ensure high yield and purity, making the process suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Sodium 3-amino-1-naphthoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amino group can participate in electrophilic substitution reactions, such as diazotization followed by coupling reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like iron powder or catalytic hydrogenation.

    Substitution: Reagents like sodium nitrite and hydrochloric acid for diazotization, followed by coupling with phenols or amines.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of azo compounds or other substituted derivatives.

Scientific Research Applications

Sodium 3-amino-1-naphthoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Sodium 3-amino-1-naphthoate involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the carboxylate group can interact with metal ions and other positively charged species. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

    3-amino-1-naphthoic acid: Similar structure but lacks the sodium ion.

    1-amino-2-naphthoic acid: Different position of the amino group.

    2-amino-1-naphthoic acid: Different position of the amino group.

Uniqueness: Sodium 3-amino-1-naphthoate is unique due to the presence of both an amino group and a carboxylate group on the naphthalene ring, which imparts distinct chemical properties and reactivity. The sodium ion enhances its solubility in water, making it more suitable for various applications compared to its non-sodium counterparts.

Properties

Molecular Formula

C11H8NNaO2

Molecular Weight

209.18 g/mol

IUPAC Name

sodium;3-aminonaphthalene-1-carboxylate

InChI

InChI=1S/C11H9NO2.Na/c12-8-5-7-3-1-2-4-9(7)10(6-8)11(13)14;/h1-6H,12H2,(H,13,14);/q;+1/p-1

InChI Key

BNZWGVMVIFOIQR-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2C(=O)[O-])N.[Na+]

Origin of Product

United States

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